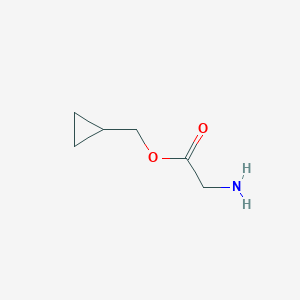

Cyclopropylmethyl 2-aminoacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

cyclopropylmethyl 2-aminoacetate |

InChI |

InChI=1S/C6H11NO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4,7H2 |

InChI Key |

QTTDUZTXHKBOKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC(=O)CN |

Origin of Product |

United States |

Significance of Cyclopropylmethyl Moieties in Synthetic Design

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a deceptively simple yet powerful motif in molecular design and medicinal chemistry. iris-biotech.defiveable.me Its incorporation into a molecule, often as the cyclopropylmethyl group, imparts a unique set of steric and electronic properties that chemists can leverage to fine-tune molecular architecture and biological activity. fiveable.meacs.org Eighteen new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2018, underscoring its importance in drug development. scientificupdate.com

One of the primary advantages of the cyclopropyl ring is the conformational rigidity it introduces. hyphadiscovery.com This inherent constraint can help position other functional groups into an optimal orientation for binding to a biological target, which can lead to a more favorable entropic profile upon binding. iris-biotech.denih.gov The ring's unique electronic structure, featuring enhanced π-character in its C-C bonds, and its strained nature make it a versatile synthetic intermediate. fiveable.menih.gov

In drug discovery, the cyclopropylmethyl group is often employed as a strategic tool to enhance a compound's pharmacological profile. It can serve as a bioisosteric replacement for other groups, such as alkenes or isopropyl moieties. iris-biotech.descientificupdate.com This substitution can lead to several beneficial outcomes:

Increased Metabolic Stability: The C-H bonds on a cyclopropane (B1198618) ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.comnih.gov Replacing a metabolically vulnerable group, like an N-ethyl group, with an N-cyclopropyl group can block common metabolic pathways and increase a drug's half-life. iris-biotech.dehyphadiscovery.com

Enhanced Potency: By providing conformational restraint, the cyclopropyl group can lock a molecule into its bioactive conformation, thereby increasing its potency. nih.gov

Modulation of Physicochemical Properties: The cyclopropyl group can reduce lipophilicity compared to larger alkyl groups like isopropyl or phenyl, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de It can also alter the basicity (pKa) of nearby amines, which was a strategy used to eliminate hERG and phospholipidosis liabilities in the development of the drug risdiplam. hyphadiscovery.com

The synthesis of molecules containing this moiety is an active area of research, with numerous methods developed for installing the cyclopropyl ring onto a larger molecular framework. scientificupdate.comresearchgate.net

Role of Aminoacetate Scaffolds in Molecular Assembly

The aminoacetate scaffold, the core structure of the simplest amino acid, glycine (B1666218), is a fundamental building block in chemical synthesis. As an ester, specifically Cyclopropylmethyl 2-aminoacetate (the cyclopropylmethyl ester of glycine), it serves as a versatile component for constructing more complex molecules, particularly peptides and peptidomimetics. ontosight.ainih.gov

Glycine esters are routinely used in both solid-phase and solution-phase peptide synthesis. ontosight.ai The ester group protects the carboxylic acid functionality while the amino group is available for coupling with other amino acids or building blocks. The relative simplicity of glycine derivatives makes them ideal starting points for creating molecular diversity. acs.org

Beyond their role in traditional peptide synthesis, N-substituted glycine oligomers, known as peptoids, have emerged as a significant class of peptide mimics. nih.gov These structures are of great interest in drug discovery because they are resistant to proteolytic degradation, a common issue with natural peptide drugs. nih.gov The ease and economy of synthesizing peptoids, often using building blocks derived from glycine esters, allow for the rapid generation of large libraries for screening and lead discovery. nih.gov

The aminoacetate structure is a classic example of a molecular scaffold—a core structure to which various functional groups can be appended. mdpi.com This modular approach is a powerful strategy in medicinal chemistry for creating diverse libraries of compounds to probe biological systems or to optimize the properties of a lead compound. rsc.org The ability to functionalize the nitrogen atom of the aminoacetate scaffold provides an accessible route to a wide array of chemical structures.

Overview of Research Trajectories for Cyclopropylmethyl 2 Aminoacetate and Its Derivatives

Direct and extensive research focusing solely on Cyclopropylmethyl 2-aminoacetate is not widely published, suggesting its primary role as a specialized building block or intermediate rather than a final target molecule. However, the research trajectories for its derivatives and related structures are clear, primarily pointing towards applications in medicinal chemistry and the synthesis of bioactive compounds.

The combination of the metabolically robust and conformationally rigid cyclopropylmethyl group with the versatile aminoacetate scaffold makes this compound an attractive starting material for drug discovery programs. Research involving derivatives would likely follow these paths:

Synthesis of Novel Peptidomimetics and Peptoids: The free amino group of this compound is a prime site for elaboration. It can be readily acylated or alkylated to build N-substituted glycine (B1666218) derivatives. These can be incorporated into peptoid chains, where the cyclopropylmethyl ester group could serve to modulate solubility or act as a stable, space-filling moiety within a receptor binding pocket. nih.gov

Development of Small Molecule Therapeutics: The N-cyclopropylmethyl structural motif is present in numerous biologically active compounds. For example, it is a key feature of potent and selective κ-opioid receptor (κOR) agonists developed for pain management with potentially fewer side effects. nih.gov this compound could serve as a key intermediate in the synthesis of novel agents targeting a wide range of receptors and enzymes, where the N-cyclopropylmethyl group is known to confer advantageous properties.

Combinatorial Chemistry and Library Synthesis: Given its structure as a bifunctional scaffold (an amine for derivatization and an ester), the compound is well-suited for use in combinatorial chemistry to generate libraries of related compounds for high-throughput screening.

A study on the synthesis of glycine esters with monoterpenoids demonstrated the creation of derivatives with analgesic and anti-inflammatory properties, highlighting a research path where different alcohol fragments are combined with the glycine scaffold to create new therapeutic agents. mdpi.com This indicates a clear trajectory for synthesizing and testing a variety of amino acid esters, including this compound, for biological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 134418-30-3 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Boiling Point | 167.9±23.0 °C (Predicted) |

| Density | 1.02±0.1 g/cm³ (Predicted) |

Note: Boiling point and density values are computationally predicted and may differ from experimental values.

Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For cyclopropylmethyl 2-aminoacetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign the atomic connectivity and stereochemistry.

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts, multiplicities, and integration values of these signals are characteristic of the compound's structure.

The expected ¹H NMR spectrum would feature signals for the cyclopropyl (B3062369) ring protons, the methylene (B1212753) protons of the cyclopropylmethyl group, the methylene protons of the aminoacetate moiety, and the amine protons. The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, usually between 0.2 and 1.5 ppm, due to the ring's shielding effect. The methine proton on the cyclopropane (B1198618) ring, bonded to the carbon attached to the CH₂O group, would likely appear as a multiplet. The methylene protons adjacent to the oxygen of the ester group are expected to be downfield, likely in the range of 3.5-4.5 ppm, due to the deshielding effect of the electronegative oxygen atom. The methylene protons alpha to the amino group would also exhibit a characteristic chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet |

| Cyclopropyl CH | 1.0 - 1.5 | Multiplet |

| O-CH₂-Cyclopropyl | 3.8 - 4.2 | Doublet |

| N-CH₂-C=O | 3.2 - 3.6 | Singlet |

| NH₂ | 1.5 - 2.5 | Broad Singlet |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon of the methylene group attached to the ester oxygen (O-CH₂) will also be significantly downfield, likely between 60 and 70 ppm. The carbons of the cyclopropyl ring will appear in the upfield region, generally between 5 and 20 ppm. The methylene carbon alpha to the amino group would be found in the midfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| O-CH₂-Cyclopropyl | 65 - 75 |

| N-CH₂-C=O | 40 - 50 |

| Cyclopropyl CH | 10 - 20 |

| Cyclopropyl CH₂ | 5 - 15 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms within a molecule. libretexts.orglibretexts.org This is particularly useful for confirming the three-dimensional structure and stereochemical relationships. libretexts.orglibretexts.org In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å, regardless of whether they are directly bonded. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. For the analysis of amino acid derivatives like this compound, derivatization might be necessary to increase volatility. The mass spectrum obtained from GC-MS would show the molecular ion peak, confirming the molecular weight, and a series of fragment ions that are characteristic of the molecule's structure. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group and cleavage of the C-C bond alpha to the nitrogen atom. oup.com

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of less volatile and thermally labile compounds, such as amino acid esters. creative-proteomics.com LC-MS can be used to analyze this compound directly without the need for derivatization. creative-proteomics.com The technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of polar molecules like amino acid esters. nih.gov The resulting mass spectrum would display the protonated molecule [M+H]⁺, and potentially other adducts, which would confirm the molecular weight of this compound.

Chromatographic Separation Methods

Chromatography is fundamental to assessing the purity of this compound by separating it from starting materials, byproducts, and any degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For a compound of this nature, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A common mobile phase would be a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A small amount of an acid, like trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape by ensuring the primary amine group is protonated. The compound is detected as it elutes from the column, most commonly by a UV detector. The purity is calculated by comparing the area of the main peak to the total area of all detected peaks.

| HPLC Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; acid improves peak symmetry. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component (modifier) to elute the compound. |

| Gradient | Varies (e.g., 5% to 95% B over 20 minutes) | To effectively separate compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV Absorbance (e.g., at 210 nm) | Detection of the analyte as it elutes. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |

Chiral HPLC is a specialized form of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.gov This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comsigmaaldrich.com

This compound is derived from glycine (B1666218) (2-aminoacetic acid), which is the only proteinogenic amino acid that is achiral because its alpha-carbon is bonded to two hydrogen atoms. Consequently, this compound is an achiral molecule and does not exist as enantiomers. Therefore, analysis by chiral HPLC is not applicable as there are no stereoisomers to resolve.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and getting a preliminary assessment of purity. libretexts.orgadrona.lv The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated onto a glass or plastic plate.

To analyze this compound, a small spot of the sample is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, typically a mixture of organic solvents, ascends the plate by capillary action. Separation occurs as different components travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases.

After development, the plate is dried and the spots are visualized. Since this compound is not colored, a visualization agent is required. A common stain for compounds containing a primary amine is ninhydrin (B49086), which reacts with the amine to produce a distinctive purple or reddish spot upon heating. adrona.lv The position of the spot is quantified by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org This value can be compared to that of a reference standard.

| TLC Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Ethyl Acetate (B1210297)/Hexane (e.g., 1:1 v/v) or Dichloromethane/Methanol (e.g., 9:1 v/v). The optimal ratio must be determined experimentally. |

| Visualization | Staining with ninhydrin solution followed by gentle heating. Alternatively, UV light if the compound is UV-active or a UV-active plate is used. adrona.lv |

| Rƒ Value | Calculated as: (Distance traveled by sample) / (Distance traveled by solvent front). libretexts.org A characteristic value for a given compound and eluent system. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and provides a unique fingerprint for the compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for each of its functional groups.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Comments |

| Primary Amine | N-H Stretch | ~3400–3300 (two bands) | Characteristic for a primary amine (-NH₂). |

| N-H Bend (scissoring) | ~1650–1580 | Confirms the presence of the amine group. | |

| Ester | C=O Stretch | ~1750–1735 | A strong, sharp absorption, characteristic of the ester carbonyl. |

| C-O Stretch | ~1250–1000 | Two bands may be present, confirming the ester linkage. | |

| Cyclopropyl Group | C-H Stretch | ~3100–3000 | C-H bonds on the cyclopropane ring absorb at a higher frequency than typical alkane C-H bonds. docbrown.info |

| CH₂ Bend (scissoring) | ~1480-1440 | Overlaps with other CH₂ bending vibrations. docbrown.info | |

| Alkyl Groups | C-H Stretch | ~2960–2850 | From the CH₂ group adjacent to the oxygen and in the ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the material. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed three-dimensional model of the electron density of the molecule can be constructed.

This model provides precise information about:

Connectivity: Unambiguously confirms which atoms are bonded to each other.

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles between adjacent chemical bonds.

Conformation: The spatial arrangement of the atoms, including the orientation of the cyclopropylmethyl group relative to the aminoacetate portion.

Intermolecular Interactions: Reveals how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the primary amine and ester carbonyl groups.

The primary prerequisite for this analysis is the ability to grow a single crystal of this compound of sufficient size and quality, which can be a significant challenge. If successful, X-ray crystallography provides irrefutable proof of the compound's structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a sophisticated spectroscopic technique that detects species with unpaired electrons. rsc.org It is a powerful tool for the characterization of paramagnetic substances, which include free radicals, transition metal complexes, and ions in various oxidation states. rsc.orgnih.gov The fundamental principle of EPR spectroscopy involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin states, and the resulting spectrum provides detailed information about the electronic structure and the local environment of the unpaired electron. nih.gov

This compound in its native, ground state is a diamagnetic molecule, meaning it does not possess any unpaired electrons. Consequently, it is EPR-silent and cannot be directly studied by this technique. However, EPR spectroscopy can still be a valuable tool for its analysis through indirect methods, such as the study of its radical forms or through a technique known as spin-labeling.

One potential application of EPR is in the study of radical species that could be generated from this compound. The cyclopropylmethyl moiety, for instance, is well-known to form a radical that undergoes rapid ring-opening, a process that has been extensively studied and utilized as a "radical clock" in mechanistic studies. psu.edursc.orgacs.org Were this compound to be involved in a reaction that generates a radical at the cyclopropylmethyl group, EPR could be employed to detect and characterize this transient species.

A more controlled and widely applicable method for studying diamagnetic molecules like this compound with EPR is site-directed spin labeling (SDSL). nih.govnih.gov This technique involves the covalent attachment of a stable paramagnetic molecule, known as a spin label, to a specific site on the molecule of interest. nih.govresearchgate.net For this compound, a spin label could potentially be attached to the amino group of the aminoacetate moiety. There are various spin labels available, with nitroxide-based labels being the most common. nih.govnih.gov

Once spin-labeled, the EPR spectrum of the molecule would be dominated by the signal from the nitroxide radical. Analysis of this spectrum can provide a wealth of information. For example, the rotational motion of the spin label is sensitive to its local environment. By analyzing the lineshape of the EPR spectrum, insights into the dynamics and the steric environment around the amino acid portion of the molecule can be obtained. Furthermore, if the spin-labeled this compound were to interact with other paramagnetic species or be part of a larger assembly, pulsed EPR techniques could be used to measure precise distances between paramagnetic centers. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of molecules. While specific DFT studies on cyclopropylmethyl 2-aminoacetate are not extensively documented in the provided results, the principles of this method are widely applied to similar molecules. DFT calculations can elucidate electronic properties such as orbital energies (HOMO and LUMO), which are crucial for predicting reactivity, and can determine the distribution of electron density, offering insights into the molecule's polarity and potential for intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For instance, in the synthesis of complex molecules, computational studies can map out the energy landscape of a reaction, identifying transition states and intermediates. This allows researchers to understand the feasibility of a reaction pathway and to optimize conditions for higher yields and selectivity. While a specific study on the reaction mechanism for the synthesis of this compound was not found, this methodology is a standard in modern organic chemistry.

Conformation Analysis and Energetic Profiles

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule's atoms and their relative energies. For cyclic structures and flexible side chains like those in this compound, this analysis can identify the most stable conformations, which are likely the biologically active ones. nih.gov For example, studies on cyclic peptides containing tetrahydrofuran (B95107) amino acids have demonstrated the presence of well-defined intramolecularly hydrogen-bonded structures. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.govresearchgate.netresearchgate.netncku.edu.tw By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features, or pharmacophores, that are essential for activity. researchgate.netresearchgate.netncku.edu.tw For example, SAR studies on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives revealed that specific substitutions at certain positions could mitigate mutagenicity without compromising their inhibitory effects. nih.gov Similarly, research on thiourea (B124793) derivatives as dual inhibitors of HIV-1 capsid and human cyclophilin A used SAR to guide the design of new, more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR studies a step further by developing mathematical models that correlate the chemical structure of compounds with their biological activities. nih.govnih.govresearchgate.netwalisongo.ac.idanalis.com.my These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. nih.gov QSAR models can be developed using various statistical methods, including multiple linear regression and machine learning algorithms. analis.com.my For instance, a QSAR study on aminohydroxyguanidine derivatives helped to understand the relationship between their electronic and lipophilic properties and their cytotoxicity. nih.gov Another study on thiazolidine-4-one derivatives as anti-tubercular agents successfully developed a predictive QSAR model using descriptors related to polarizability, electronegativity, and surface area. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govuniupo.itnih.govnih.govpeerj.comresearchgate.net This is particularly useful in drug discovery for predicting how a ligand, such as a derivative of this compound, might bind to a biological target like a protein receptor. nih.govnih.govnih.govresearchgate.net Docking studies can provide insights into the binding mode and affinity, helping to rationalize experimental results and guide the design of more potent inhibitors. uniupo.itnih.gov

Retention Time Prediction Models (QSRR)

Quantitative Structure-Retention Relationship (QSRR) models are computational tools used to predict the retention time of molecules in chromatographic separations. ontosight.ainih.govnih.govresearchgate.netresearchgate.net These models establish a mathematical relationship between the molecular structure of a compound, represented by molecular descriptors, and its retention behavior. ontosight.ainih.govnih.govresearchgate.net QSRR can be highly beneficial in analytical chemistry for optimizing separation methods and for identifying unknown compounds in complex mixtures. ontosight.airesearchgate.netresearchgate.net The models are typically built using a training set of compounds with known retention times and then validated with a separate test set. ontosight.ainih.gov Various linear and non-linear regression algorithms can be employed to build robust QSRR models. nih.govresearchgate.net

Advanced Applications in Chemical Synthesis and Research

Role as Building Blocks in Complex Molecule Synthesis

The distinct structural features of Cyclopropylmethyl 2-aminoacetate make it a valuable building block for a range of complex molecules. The presence of the cyclopropyl (B3062369) group, in particular, is significant in medicinal chemistry for its ability to introduce conformational rigidity and improve metabolic stability. ontosight.aifiveable.mehyphadiscovery.com

The incorporation of a cyclopropylmethyl group is a strategic approach in the design of new bioactive compounds. Research into dopamine (B1211576) D3 receptor (D3R) antagonists, for instance, has utilized a trans-cyclopropylmethyl linker to connect pharmacophores. Current time information in Bangalore, IN. This strategy led to the development of potent and selective bivalent ligands, demonstrating how the cyclopropylmethyl unit can be integral to the architecture of molecules designed for specific biological targets. Current time information in Bangalore, IN. The strained, three-membered ring of the cyclopropyl group offers unique electronic properties and stereochemical control, which can enhance a molecule's interaction with enzymes and receptors. ontosight.aifiveable.me

As a bifunctional molecule, this compound is a potential precursor for the synthesis of various heterocyclic compounds. The primary amine group can act as a nucleophile in cyclization reactions with electrophilic partners. For example, reactions with α-halo aldehydes or dicarbonyl compounds are common methods for constructing rings such as thiazoles and pyridines. acs.orgwikipedia.org The amino group of the aminoacetate can participate in condensation reactions to form these and other important heterocyclic cores, which are prevalent in pharmaceuticals. acs.org

Table 1: Potential Heterocyclic Synthesis Reactions

| Reactant Type | Resulting Heterocycle | Reaction Principle |

|---|---|---|

| α-Halo aldehyde | Thiazole | Hantzsch-type synthesis where the amine attacks the carbonyl, followed by cyclization. wikipedia.org |

| 1,3-Dicarbonyl compound | Dihydropyridine | Condensation reaction forming an enamine, followed by intramolecular cyclization. acs.org |

This compound can be viewed as a non-proteinogenic amino acid, specifically a cyclopropylmethyl ester of glycine (B1666218). This allows for its incorporation into peptide chains using standard methodologies like solid-phase peptide synthesis (SPPS). nih.govyoutube.com In SPPS, the amino group would be temporarily protected, allowing the ester to be coupled to a resin-bound amino acid. nih.gov The introduction of the cyclopropylmethyl group as a side chain can modify the resulting peptide's conformation, stability, and biological activity. rsc.org Furthermore, the primary amine allows for on-resin derivatization, where various functional groups can be attached to modify the peptide's properties before it is cleaved from the solid support. ontosight.ai

Table 2: Key Components in Solid-Phase Peptide Synthesis (SPPS)

| Component | Function | Example |

|---|---|---|

| Solid Support (Resin) | Anchors the growing peptide chain. | Polystyrene, Polyethylene glycol nih.gov |

| Protecting Groups | Prevents unwanted side reactions at the α-amino group. | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) nih.gov |

| Coupling Reagents | Facilitates the formation of the amide (peptide) bond. | HATU, HBTU, DIC/OxymaPure nih.govnih.gov |

The bifunctional nature of this compound makes it a candidate monomer for polycondensation reactions. The amine and ester groups can react to form polyamides, a class of polymers with significant industrial applications. youtube.comyoutube.com Specifically, amino acid esters can undergo polymerization to produce polypeptides or poly(ester amide)s. rsc.orgnih.govacs.org The presence of the cyclopropyl side group on each repeating unit would introduce unique characteristics to the polymer backbone, potentially affecting its thermal stability, crystallinity, and mechanical properties. rsc.org This makes it a monomer of interest for creating new functional materials. acs.orgrsc.org

Intermediates in Pharmaceutical Research and Development (Non-Clinical)

In the non-clinical phase of drug discovery, small, versatile intermediates are crucial for synthesizing libraries of compounds for screening. The structural motifs within this compound are relevant to the development of modern therapeutics.

Kinase inhibitors are a major class of targeted cancer therapies, and their structures are often based on heterocyclic scaffolds decorated with specific substituents. acs.orgrsc.org The cyclopropyl group is a favored substituent in medicinal chemistry because it can enhance binding affinity by providing conformational constraint and is often more resistant to metabolic degradation by cytochrome P450 enzymes. hyphadiscovery.com The amino group of this compound can serve as a key hydrogen bond donor or as a point of attachment for building larger, more complex molecules, such as the 2-aminopyrimidine-based macrocycles known to be potent kinase inhibitors. acs.org Therefore, this compound or its derivatives can serve as valuable starting materials or fragments in the multi-step synthesis of novel kinase inhibitor candidates. Current time information in Bangalore, IN.

Development of Anti-microbial Agents

The cyclopropyl ring is a key feature in the design of new antimicrobial agents due to its contribution to biological activity and low toxicity. nih.gov Research into amide derivatives containing a cyclopropane (B1198618) structure has yielded compounds with promising antibacterial and antifungal properties. nih.gov

Detailed laboratory findings show that specific amide compounds incorporating a cyclopropane ring exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For instance, several synthesized compounds showed moderate to promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Two compounds, F5 and F53, were active against E. coli with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL, while compounds F8, F24, and F42 showed promising antifungal activity against C. albicans with an MIC of 16 µg/mL. nih.gov

Table 1: Antimicrobial Activity of Select Cyclopropane-Containing Amide Derivatives

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC₈₀, µg/mL) |

|---|---|---|

| F5 | Staphylococcus aureus | 32 |

| F5 | Escherichia coli | 128 |

| F53 | Escherichia coli | 128 |

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

Data sourced from a study on the antimicrobial activity of newly synthesized amide derivatives containing a cyclopropane structure. nih.gov

Furthermore, the cyclopropylmethyl group has been used to create analogues of existing agricultural and medical compounds. For example, Profluralin, a derivative of Trifluralin, incorporates a cyclopropylmethyl group and belongs to a class of compounds that have been investigated for medical use against parasitic infections like leishmaniasis. wikipedia.org

Research on GPR88 Agonists

GPR88, an orphan G-protein-coupled receptor (GPCR) found predominantly in the brain's striatum, has emerged as a significant drug target for treating central nervous system (CNS) disorders such as schizophrenia, Parkinson's disease, and addiction. nih.govnih.govmedchemexpress.com The discovery of agonists for this receptor is a key research goal, and the cyclopropane moiety has proven to be essential in this effort.

A notable GPR88 agonist, known as 2-PCCA, contains a central cyclopropane ring. nih.gov Structure-activity relationship (SAR) studies have demonstrated that this cyclopropane moiety is critical for the compound's ability to recognize and activate the GPR88 receptor. nih.gov Research showed that replacing the cyclopropane ring with a more flexible methylene (B1212753) group led to a complete loss of activity, highlighting the importance of the ring's conformational constraint. nih.gov

Table 2: Importance of the Cyclopropane Moiety in GPR88 Agonist Activity

| Compound | Key Structural Feature | GPR88 Agonist Activity (EC₅₀) |

|---|---|---|

| 2-PCCA Analogue (6a) | Phenyl group instead of Pyridyl | Slight decrease in potency vs. 2-PCCA |

| 2-PCCA Analogue (6b) | Methylene instead of Cyclopropane | Loss of activity (>10 µM) |

| 2-PCCA | Cyclopropane ring | 116 nM |

Data from a study on small molecular agonists for the orphan GPR88 receptor. nih.govmedchemexpress.com

These findings underscore that the rigid cyclopropane structure correctly orients other parts of the molecule for optimal interaction with the receptor. nih.gov The successful development of such agonists provides valuable tools for studying GPR88 function and represents a promising path toward new neurotherapeutics. nus.edu.sg

Investigation of Diacylglycerol Kinase Inhibitors

Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA). nih.govmdpi.com This action modulates signaling pathways linked to the immune response and cancer proliferation, making DGKs attractive therapeutic targets. mdpi.comnih.gov Specifically, inhibiting the DGKα and DGKζ isoforms is a strategy being explored to enhance T-cell-mediated immunity against tumors. mdpi.com

While several DGK inhibitors have been identified, such as Ritanserin and R59022, the development of highly specific inhibitors remains a challenge. mdpi.com The search for novel molecular scaffolds is an active area of research. Although no prominent DGK inhibitors are based on the this compound structure in the available literature, the unique properties of the cyclopropyl group make it a compelling candidate for future drug design in this area. researchgate.netresearchgate.net The metabolic stability and ability to provide conformational restraint, which are hallmarks of the cyclopropyl moiety, are desirable features for creating potent and selective enzyme inhibitors. researchgate.net

Exploration of Anti-HIV Agents

One of the most successful applications of the cyclopropylmethyl-like framework is in the development of potent anti-HIV agents. nih.gov Researchers have synthesized nucleoside analogues where the natural ribofuranose sugar ring is replaced by a methylenecyclopropane (B1220202) moiety. nih.gov These molecules function as highly effective DNA chain terminators, a proven mechanism for stopping viral replication. nih.govwikipedia.org

Two compounds in particular, QYL-685 and QYL-609, have demonstrated exceptionally potent activity against HIV-1. nih.gov These compounds feature a Z-(cis)-methylenecyclopropane group and a phosphoro-l-alaninate (PPA) moiety, which significantly boosts their antiviral efficacy. nih.gov The geometric configuration is crucial; the corresponding E-(trans) isomer of QYL-685 showed no significant antiviral activity. nih.gov

Table 3: In Vitro Anti-HIV Activity of Methylenecyclopropane Nucleoside Analogues

| Compound | Base | Configuration | Anti-HIV-1 Activity (IC₅₀ in MT-2 cells) | Anti-HIV-2 Activity (IC₅₀) |

|---|---|---|---|---|

| QYL-609 | Adenine | Z-isomer with PPA | 0.0026 µM | 0.03 µM |

| QYL-685 | 2,6-Diaminopurine | Z-isomer with PPA | 0.034 µM | 0.38 µM |

| QYL-675 | 2,6-Diaminopurine | E-isomer with PPA | No significant activity | Not Reported |

Data from a study on the anti-HIV activities of methylenecyclopropane nucleoside analogues. nih.gov

These findings confirm that the methylenecyclopropane scaffold serves as an effective bioisostere for the sugar ring in nucleosides, leading to the creation of powerful antiviral drug candidates. nih.govnih.govekb.eg

Studies on Potential Chemotherapeutic Agents

The cyclopropyl group is a recognized structural motif in a number of modern drugs used to treat cancer. researchgate.net Its incorporation can enhance potency and improve pharmacological properties. researchgate.net Research has explored novel chemotherapeutic strategies that utilize the cyclopropylmethyl structure.

One approach involves the synthesis of aminated (cyclopropylmethyl)phosphonates. scirp.org These novel compounds have demonstrated encouraging anti-pancreatic cancer activity at low micromolar concentrations during in-vitro screening, positioning them as a promising new class of potential anticancer therapeutics. scirp.org

A different strategy employs organometallic chemistry, creating cyclopalladated complexes for cancer treatment. nih.gov One such complex, derived from a molecule containing a cyclic nitrogen structure and complexed with palladium, was highly active against a murine melanoma cell line both in vitro and in vivo. nih.gov The compound was found to induce a form of cell death resembling apoptosis and was able to bind to DNA, suggesting a multi-faceted mechanism of action. nih.gov These results introduce palladacycle complexes as a promising class of antitumor drugs with high structural specificity. nih.gov

Biochemical Research Tool Development

Beyond direct therapeutic applications, chemical structures derived from or containing the this compound framework are valuable for creating sophisticated tools for biochemical research.

Understanding how enzymes function and interact with their substrates is fundamental to biology and drug discovery. Activity-based probes (ABPs) are powerful chemical tools designed to covalently bind to the active sites of specific enzymes, allowing for their detection and identification within complex biological mixtures. nih.govresearchgate.net

An ABP typically consists of a reactive group that binds the enzyme, a reporter tag (like a fluorophore or biotin), and a linker. researchgate.net While no specific probe has been reported using the exact this compound structure, this scaffold is an excellent candidate for designing advanced probes. Incorporating a rigid cyclopropyl group into the linker or scaffold of a probe can confer significant advantages. researchgate.net These include:

Conformational Constraint: The rigid ring can help lock the probe into a specific shape, increasing its selectivity for the target enzyme. researchgate.net

Metabolic Stability: The cyclopropyl group is often resistant to metabolic breakdown, which increases the probe's lifespan and effectiveness in a cellular environment. researchgate.netresearchgate.net

These features are highly desirable for creating next-generation biochemical tools, such as activatable probes that only generate a signal after reacting with their target enzyme, providing high sensitivity for imaging and diagnostics. nih.gov

Investigation of Biochemical Pathways

The unique structural and electronic properties of the cyclopropyl group make cyclopropyl-containing molecules, such as this compound, valuable tools for the investigation of biochemical pathways. The rigid, strained three-membered ring can serve as a conformational constraint when incorporated into peptides or as a mechanistic probe for enzymatic reactions.

Cyclopropyl-containing amino acids, which are structurally related to this compound, have been a subject of interest in biochemical research. These amino acids, when incorporated into peptides, can induce specific secondary structures due to their conformational rigidity. This allows researchers to study structure-activity relationships and the influence of peptide conformation on biological function. Furthermore, the cyclopropyl group can act as a probe for metabolic pathways involving amino acids. For instance, sulfur-containing amino acids like methionine and cysteine are known to be involved in crucial metabolic reactions, including protein synthesis and the production of bioactive molecules. frontiersin.org The introduction of a cyclopropyl-containing amino acid analogue can help in elucidating the steric and electronic requirements of enzymes involved in these pathways.

The metabolism of cyclopropyl groups themselves has been a subject of study. While often used to block oxidative metabolism and enhance metabolic stability in drug design, the cyclopropyl ring can also undergo biotransformations. These transformations can lead to the formation of reactive intermediates, providing insights into the mechanisms of metabolic enzymes like cytochrome P450s. By studying how enzymes interact with and metabolize cyclopropyl-containing compounds, researchers can gain a deeper understanding of the catalytic mechanisms and substrate specificities of these enzymes. This knowledge is crucial for designing novel enzyme inhibitors or understanding drug metabolism.

Substrate Promiscuity Studies of Enzymes (e.g., Sesquiterpene Cyclases)

The study of enzyme promiscuity, the ability of an enzyme to catalyze reactions with non-native substrates, is a burgeoning field in biochemistry, offering avenues for the generation of novel bioactive compounds. Cyclopropylmethyl-containing compounds have emerged as effective probes in these studies, particularly with enzymes like sesquiterpene cyclases.

Sesquiterpene cyclases are responsible for the biosynthesis of a vast array of structurally diverse sesquiterpenes from the linear precursor farnesyl diphosphate (B83284) (FPP). The promiscuity of these enzymes can be exploited by feeding them with synthetic substrate analogues. A notable example involves the use of cyclopropylmethyl analogues of FPP to probe the catalytic plasticity of presilphiperfolan-8β-ol synthase (BcBOT2). In a 2022 study by Tran et al., it was demonstrated that BcBOT2 could accept a cyclopropylmethyl diphosphate analogue as a substrate. This led to the formation of novel homo-sesquiterpenes, compounds with a carbon skeleton not found in nature. The cyclopropyl group in the substrate analogue was shown to initiate a different cyclization cascade compared to the native substrate, highlighting the enzyme's adaptability and the potential for generating new chemical entities.

The key findings from the study by Tran et al. are summarized in the table below:

| Substrate Analogue | Enzyme | Products | Significance |

| Cyclopropylmethyl diphosphate | Presilphiperfolan-8β-ol synthase (BcBOT2) | Novel homo-sesquiterpenes | Demonstrates substrate promiscuity and potential for generating unnatural terpenoids. |

This research underscores the utility of cyclopropylmethyl-containing probes in exploring and exploiting the synthetic capabilities of enzymes. By systematically modifying the structure of the substrate, researchers can gain insights into the enzyme's active site architecture and catalytic mechanism, while simultaneously expanding the chemical space of accessible molecules.

Isotopic Labeling for Proteomics Research

Isotopic labeling is a powerful technique in proteomics for the quantitative analysis of protein expression and dynamics. While there is no direct literature on the use of this compound for this purpose, the general principles of isotopic labeling of amino acids can be applied to understand its potential in this field.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy where cells are grown in media containing "light" or "heavy" isotopically labeled amino acids. nih.gov For instance, amino acids can be labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scispace.com Once incorporated into proteins, the mass difference between the light and heavy forms allows for the relative quantification of proteins from different cell populations by mass spectrometry.

The synthesis of isotopically labeled amino acids is a crucial aspect of this methodology. Various synthetic routes have been developed for the efficient incorporation of stable isotopes into amino acids. nih.govrsc.orgnih.gov For a compound like this compound, a synthetic scheme could be devised to introduce isotopic labels at specific positions. For example, ¹³C or ¹⁵N could be incorporated into the acetate (B1210297) backbone, or deuterium could be introduced on the cyclopropyl or methyl groups.

The table below illustrates potential isotopic labeling schemes for this compound and their applications in proteomics:

| Isotope | Labeled Position(s) | Potential Application in Proteomics |

| ¹³C | Acetate backbone | Relative and absolute protein quantification (AQUA) |

| ¹⁵N | Amino group | Protein turnover studies |

| ²H (Deuterium) | Cyclopropyl or methyl group | Tracing metabolic fate of the cyclopropylmethyl moiety |

Once synthesized, isotopically labeled this compound could potentially be used as a spike-in standard for the absolute quantification of its corresponding unlabeled form or incorporated into proteins in cell culture to study protein dynamics. nih.govcpcscientific.com The unique mass signature of the cyclopropylmethyl group, combined with the isotopic label, would facilitate its detection and quantification in complex biological samples.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of cyclopropylmethyl 2-aminoacetate will undoubtedly be shaped by the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents or generate significant waste. Research will likely focus on catalytic and biocatalytic approaches that offer higher efficiency and a reduced environmental footprint.

One promising direction is the use of enzymatic catalysis for the esterification of glycine (B1666218) with cyclopropylmethanol. Lipases, for instance, are known to catalyze ester formation under mild conditions and could be employed to produce this compound with high selectivity, minimizing the need for protecting groups and harsh reaction conditions. Furthermore, the development of chemocatalytic methods for amino acid synthesis from biomass-derived feedstocks presents a long-term vision for sustainable production. rsc.org This could involve the catalytic conversion of renewable platform chemicals into amino acid precursors, followed by esterification.

Another key area of development will be the adoption of more sustainable reaction media. The replacement of volatile organic solvents with alternatives such as water, supercritical fluids, or bio-based solvents will be a critical step. Research into solid-state synthesis or mechanochemistry could also provide solvent-free pathways to the target molecule.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Esterification | High selectivity, mild conditions, reduced waste | Immobilization of lipases for reusability, optimization of reaction media |

| Biomass-Derived Feedstocks | Use of renewable resources, potential for novel pathways | Development of catalysts for converting biomass to amino acid precursors |

| Green Solvents | Reduced environmental impact and toxicity | Screening of water, supercritical CO2, and ionic liquids as reaction media |

| Mechanochemistry | Solvent-free synthesis, high efficiency | Exploration of ball-milling and other techniques for solid-state reactions |

Exploration of Unconventional Reactivity Profiles

The high ring strain of the cyclopropane (B1198618) moiety in this compound imparts unique reactivity that is ripe for exploration. Future research is expected to delve into catalytic ring-opening reactions, which can provide access to a diverse range of more complex molecular architectures. acs.orgnih.gov

Transition metal catalysis, particularly with palladium, copper, or rhodium, could be employed to selectively open the cyclopropane ring, leading to the formation of homoallylic or other unsaturated amino acid derivatives. acs.orgnih.gov The reaction outcomes could be tuned by the choice of catalyst, ligands, and reaction conditions, offering a versatile synthetic tool. For instance, oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have been shown to produce a variety of functionalized compounds. nih.gov

Furthermore, the interplay between the amino group and the cyclopropylmethyl ester could lead to novel intramolecular transformations. Under specific conditions, the amino group could act as an internal nucleophile, leading to the formation of cyclic amino acid derivatives. The study of such tandem reactions, where multiple bonds are formed in a single operation, will be a key area of future research.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound and its derivatives is well-suited for integration with modern flow chemistry and automated synthesis platforms. flowchemistry.comdurham.ac.uk Continuous-flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity. mdpi.com

Future research will likely involve the development of continuous-flow processes for the key synthetic steps, such as the esterification of glycine or the cyclopropanation of a suitable precursor. The use of packed-bed reactors containing immobilized catalysts or reagents can streamline the synthesis and purification, allowing for a more efficient and scalable production process. durham.ac.uk

Automated synthesis platforms, which can perform multiple reaction steps in a programmed sequence, will be instrumental in the rapid generation of libraries of this compound derivatives for screening in various applications. nih.gov This high-throughput approach will accelerate the discovery of new compounds with desirable biological or material properties.

| Technology | Application to this compound | Anticipated Benefits |

| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. | Improved reaction control, enhanced safety, scalability, higher purity. flowchemistry.commdpi.com |

| Automated Synthesis | Rapid generation of a library of structurally diverse analogs. | High-throughput screening, accelerated discovery of lead compounds. nih.gov |

| Immobilized Reagents | Use of solid-supported catalysts and scavengers in flow reactors. | Simplified purification, reagent recycling, reduced waste. durham.ac.uk |

Advanced Computational Design for Targeted Derivatives

Computational chemistry and molecular modeling will play a pivotal role in guiding the future design of this compound derivatives for specific applications. Density functional theory (DFT) and other quantum mechanical methods can be used to predict the reactivity of the cyclopropane ring and to elucidate the mechanisms of potential ring-opening reactions. acs.org

Molecular docking simulations can be employed to design derivatives that bind to specific biological targets, such as enzymes or receptors. By computationally screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the highest predicted activity, saving time and resources. This approach has been successfully used in the design of various drug candidates.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their observed biological activity or material properties. This information can then be used to build predictive models that can guide the design of new, more potent, or more effective compounds.

Expanding Applications in Specialized Chemical Fields

While the immediate applications of this compound are not yet defined, its unique structural features suggest potential in several specialized chemical fields. The presence of the cyclopropyl (B3062369) group, a common motif in medicinal chemistry, suggests that derivatives of this compound could be explored as novel therapeutic agents. acs.orgresearchgate.netnih.gov The cyclopropyl ring can enhance metabolic stability, improve binding affinity, and provide conformational constraint, all of which are desirable properties in drug design.

In the field of materials science, the ability of the cyclopropane ring to undergo controlled ring-opening polymerization could be exploited to create novel polymers with unique properties. The amino acid moiety could introduce functionality for cross-linking or for imparting biocompatibility to the resulting materials.

Furthermore, the incorporation of this compound into peptides could lead to the development of peptidomimetics with enhanced stability and novel secondary structures. The conformational rigidity imposed by the cyclopropane ring could be used to create specific folds that mimic the bioactive conformations of natural peptides.

| Field | Potential Application of this compound Derivatives | Rationale |

| Medicinal Chemistry | Development of novel drug candidates. | The cyclopropyl group can enhance potency and metabolic stability. acs.org |

| Materials Science | Creation of novel polymers and functional materials. | Ring-opening polymerization of the cyclopropane moiety. |

| Peptide Chemistry | Synthesis of peptidomimetics with enhanced stability. | The cyclopropyl group provides conformational constraint. |

| Agrochemicals | Development of new pesticides or herbicides. | The cyclopropyl group is present in some existing agrochemicals. |

Q & A

Q. How can Cyclopropylmethyl 2-aminoacetate be synthesized and characterized for purity in peptide modification studies?

this compound is synthesized via esterification of 2-aminoacetic acid with cyclopropylmethanol under acidic catalysis. Post-synthesis, purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation relies on ¹H/¹³C NMR (e.g., cyclopropyl proton signals at δ 0.36–1.13 ppm and ester carbonyl at ~160–161 ppm) and mass spectrometry (e.g., [M⁺] at m/z 300–301). Quantitative purity is assessed via elemental analysis (e.g., C 79.64%, H 5.24%, N 9.57%) .

Q. What experimental strategies are used to incorporate cyclopropylmethyl groups into peptides for conformational constraint?

this compound derivatives are introduced during solid-phase peptide synthesis (SPPS) using Fmoc-protected analogues. The cyclopropane ring imposes torsional constraints, reducing peptide flexibility. Post-incorporation, circular dichroism (CD) and 2D-NMR (NOESY) are employed to confirm conformational changes. Studies show enhanced receptor selectivity in constrained peptides, as demonstrated in opioid receptor analogs .

Q. Which analytical techniques are critical for resolving spectral overlaps in this compound derivatives?

High-resolution NMR (500 MHz or higher) with DEPT-135 and HSQC experiments distinguishes overlapping signals (e.g., cyclopropyl carbons at δ 10–25 ppm). LC-MS/MS with collision-induced dissociation (CID) helps confirm fragmentation patterns (e.g., m/z 180 [M⁺–CONH₂] and m/z 77 [Ph⁺]). Discrepancies in spectral data (e.g., variable quaternary carbon shifts) are resolved by comparing solvent systems (DMSO-d₆ vs. CDCl₃) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the stereoselectivity of this compound derivatives?

Stereoselective synthesis involves chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation. For example, catalytic hydrogenation of α,β-unsaturated esters with Ru-BINAP complexes achieves >95% enantiomeric excess (ee). Reaction monitoring via chiral HPLC (Chiralpak IA column, hexane/IPA) ensures stereochemical fidelity .

Q. What methodologies address the hydrolytic instability of this compound in aqueous reaction conditions?

Stabilization strategies include:

Q. How do researchers resolve contradictions in biological activity data for cyclopropane-containing peptides?

Divergent bioactivity (e.g., variable potency in receptor assays) is analyzed via:

- Molecular dynamics simulations to assess cyclopropane-induced conformational biases.

- Alanine scanning mutagenesis to isolate contributions of specific residues. For instance, cyclopropylmethyl-modified enkephalin analogs show a 10-fold increase in µ-opioid receptor affinity compared to glycine controls .

Q. What advanced techniques validate the regioselectivity of cyclopropane ring modifications in derivatives?

Regioselective functionalization is confirmed using:

Q. How can conflicting spectral data (e.g., MS fragmentation vs. NMR assignments) be reconciled during structural elucidation?

Discrepancies are resolved by:

- Tandem MS (e.g., TOF/TOF) to confirm fragmentation pathways.

- Variable-temperature NMR to detect dynamic effects (e.g., ring-flipping in cyclopropane). For example, m/z 180 in MS may correspond to CONH₂ loss, corroborated by ¹H NMR integration of NH₂ protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.